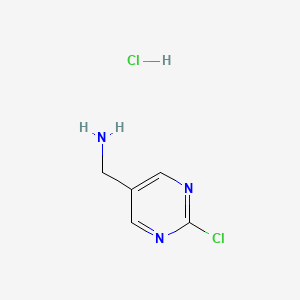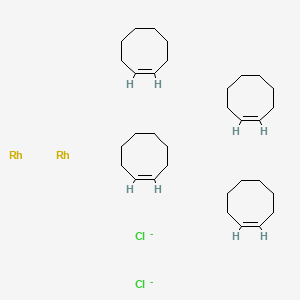
3-Phenylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyridin-4-amine is a chemical compound with the CAS Number: 1211524-38-7 . It has a molecular weight of 170.21 and its IUPAC name is 3-phenyl-4-pyridinamine . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 3-Phenylpyridin-4-amine is1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
3-Phenylpyridin-4-amine is a solid at room temperature . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies : 2-Amino-5-phenylpyridine (2-APP), structurally similar to 3-Phenylpyridin-4-amine, was studied for its mutagenic properties and compared with 4-aminobiphenyl for tumorigenic activity, indicating its significance in cancer research and toxicology (Dooley, Stavenuiter, Westra, & Kadlubar, 1988).
Polymorphism in Molecular Structures : Research on polymorphs of N-phenylpyridin-4-amine revealed two polymorphs with similar molecular structures, contributing to the understanding of molecular configurations in chemistry (Okuno & Umezono, 2014).
Neurotoxicity and Parkinsonism : Studies on derivatives of 4-Phenylpyridine, closely related to 3-Phenylpyridin-4-amine, demonstrated their effect on mitochondrial NADH dehydrogenase, providing insights into experimental and idiopathic parkinsonism (Ramsay, Salach, Dadgar, & Singer, 1986).
Photoredox Catalysis : Research involving redox-activated primary amine derivatives, including 2,4,6-triphenylpyridinium salts, highlighted the applications in photoredox catalysis for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, relevant in organic synthesis and materials science (Ociepa, Turkowska, & Gryko, 2018).
Materials Science : Studies on triphenylsilanol amine adducts and their crystal structures, involving compounds like 4-phenylpyridine, contribute to materials science, particularly in understanding hydrogen-bonding and molecular interactions (Goeta, Lawrence, Meehan, O'dowd, & Spalding, 2002).
Organic Synthesis : The ortho arylation of 4-methyl-N-phenylpyridin-2-amines via palladium(II)-catalyzed C–H activation showcased its use in organic synthesis, particularly in the formation of complex organic structures (Chu, Huang, Hsu, Chen, & Wu, 2014).
Safety and Hazards
The safety information for 3-Phenylpyridin-4-amine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .
Zukünftige Richtungen
While specific future directions for 3-Phenylpyridin-4-amine are not mentioned in the search results, it’s worth noting that pyridine derivatives have been found to have various pharmacological effects . This suggests potential future research directions in exploring these effects further and developing new drugs based on the pyridine structure.
Eigenschaften
IUPAC Name |
3-phenylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBROPARUQBTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673484 |
Source


|
| Record name | 3-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211524-38-7 |
Source


|
| Record name | 3-Phenylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)







